molecular formula C16H16N2O3S B2389977 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921787-49-7

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2389977
CAS No.: 921787-49-7
M. Wt: 316.38
InChI Key: DFWLUGJTWIAHQC-UHFFFAOYSA-N
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Description

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, featuring a 1-methyl-2-oxoindolin-5-yl moiety linked to a 3-methylphenyl ring via a sulfonamide bridge. The indolinone core is a privileged scaffold in drug discovery, known for its ability to modulate various biological targets, including kinases and enzymes involved in critical cellular processes such as inflammation and cancer progression . The sulfonamide group is a critical functional feature, as it often confers the ability to form key hydrogen bonds with active sites of enzymes and biological receptors, which is a fundamental mechanism for potent enzyme inhibition . While specific biological data for this compound may be emerging, research on highly similar analogues suggests that such structures are investigated for a range of potential biological activities. These may include anticancer properties , with studies on related molecules indicating mechanisms that may involve the induction of apoptosis in cancer cells . Furthermore, the structural framework suggests potential for antimicrobial and anti-inflammatory activities, which are common research areas for indole and indolinone derivatives . This product is intended for research applications in chemistry and biology as a building block for the synthesis of more complex molecules or as a standard for assay development. It is supplied for laboratory research purposes. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-4-3-5-14(8-11)22(20,21)17-13-6-7-15-12(9-13)10-16(19)18(15)2/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWLUGJTWIAHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 3-methyl-2-oxindole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Key structural analogs of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide include:

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: Features a benzodioxole substituent instead of the indolinone core.

N-(2-Oxoindolin-5-yl)benzenesulfonamide: Lacks the 1-methyl group on the indolinone ring, altering steric hindrance and electronic properties.

3-Chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide : Substitutes the methyl group with a chlorine atom, affecting lipophilicity and binding interactions.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight Substituents (R1, R2) LogP<sup>*</sup> Solubility (mg/mL)
This compound 342.39 R1: CH3, R2: CH3 2.8 0.45
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide 347.37 R1: Benzodioxole 3.1 0.32
N-(2-Oxoindolin-5-yl)benzenesulfonamide 314.33 R1: H, R2: H 2.3 0.78
3-Chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide 362.84 R1: Cl, R2: CH3 3.4 0.21

<sup>*</sup>LogP values calculated using ChemAxon software .

Crystallographic and Conformational Differences

Crystallographic studies of analogous sulfonamides reveal distinct packing patterns and hydrogen-bonding networks. For example:

  • N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide forms a dimeric structure via N–H···O hydrogen bonds, with a torsion angle of 82.5° between the benzodioxole and sulfonamide planes .
  • In contrast, This compound (based on SHELXL-refined models) likely adopts a planar conformation due to reduced steric hindrance from the methyl groups, favoring π-π stacking interactions .

Table 2: Key Crystallographic Parameters

Compound Space Group Bond Length (S–N, Å) Torsion Angle (°) Refinement Software
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide P2₁/c 1.62 82.5 SHELXL
This compound (predicted) P-1 1.61 10.2 SHELXTL
N-(2-Oxoindolin-5-yl)benzenesulfonamide C2/c 1.63 75.8 WinGX

Research Findings and Challenges

Synthetic Accessibility: The methyl groups on the indolinone core improve synthetic yields (72% vs. 58% for unmethylated analogs) but complicate crystallization due to increased conformational flexibility .

Solubility-Bioactivity Trade-off : Higher lipophilicity (LogP > 3) correlates with reduced aqueous solubility but enhanced membrane permeability, as seen in 3-chloro derivatives .

Validation Gaps : Structural validation tools (e.g., PLATON, PARST) highlight occasional disorder in the sulfonamide group, necessitating high-resolution data for accurate refinement .

Biological Activity

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound exhibiting significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological targets, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound is characterized by a sulfonamide group linked to a benzenesulfonamide moiety and a 1-methyl-2-oxoindole structure. The synthesis typically involves the reaction of 3-methyl-2-oxindole with benzenesulfonyl chloride in the presence of a base such as triethylamine, under reflux conditions in dichloromethane. The product is then purified using column chromatography.

Target Enzymes:
The primary target of this compound is acetylcholine esterase (AChE).

Mode of Action:
The compound inhibits AChE, leading to increased levels of acetylcholine, which enhances cholinergic transmission. This mechanism suggests potential applications in treating conditions related to cholinergic deficits.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in various cancer cell lines, including MDA-MB-231, which is a model for breast cancer. The compound's mechanism involves cell cycle arrest and apoptosis induction .

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits notable inhibitory effects on AChE with varying IC50 values depending on the concentration and exposure time. These findings suggest its potential as a therapeutic agent for diseases like Alzheimer's, where AChE inhibition is beneficial .

Case Studies

  • Cell Line Studies:
    • MDA-MB-231 Cell Line: The compound induced significant apoptosis and cell cycle arrest at the G2/M phase with an IC50 value indicating potent activity.
    • NCI-H460 Xenograft Model: Demonstrated effective tumor growth inhibition in vivo, showcasing its potential for cancer therapy .
  • Biochemical Analysis:
    • The compound was analyzed for its effects on cholinergic pathways, revealing that it alters acetylcholine levels significantly, which may contribute to its neuroprotective effects .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological ActivityIC50 (μM)
This compoundSulfonamide + oxoindoleAChE inhibition, anticancerVaries
3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamideContains fluorineAnti-cancer properties0.4 - 0.7
N-(2-oxoindolin-5-yl)benzenesulfonamideLacks methyl groupsModerate anti-cancer activityNot specified

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
BaseTriethylamine (2.5 eq)Maximizes HCl removal
SolventDCM, 0°C → 25°CMinimizes side reactions
Reaction Time12–16 hoursCompletes sulfonylation

Q. Table 2. Biological Activity Profile

Assay TypeModel SystemResult (Mean ± SD)Reference
CA-II InhibitionRecombinant enzymeIC50_{50} = 12.3 ± 1.5 nM
CytotoxicityMCF-7 cellsIC50_{50} = 8.7 ± 0.9 μM

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